Several papers highlight the synthesis and biological evaluation of substituted pyridazinones as potential therapeutic agents. For example, pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been investigated for their anti-inflammatory activity [ [] ]. Similarly, tetrahydropyrazolopyrimidine derivatives have shown promising results as p38 MAP kinase inhibitors [ [] ].
For instance, one paper describes the synthesis of pyrido[3,4-d]pyridazin-1-ones via a three-step sequence: (1) N-alkylation of pyrroles, (2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a triazole moiety, and (3) [4+2] cyclocondensation with hydrazine hydrochloride [ [] ]. Another study employed a Diels-Alder reaction between substituted 2H-pyran-2-ones and methyl propiolate or (Z)-1-methoxybut-1-en-3-yne to construct the core pyridazinone framework [ [] ].
Several papers report the detailed NMR (1H and 13C) data for their synthesized compounds, allowing for the unambiguous assignment of proton and carbon signals [ [, , ] ]. IR spectroscopy is used to identify characteristic functional groups such as carbonyl (C=O) and amine (N-H) stretches. High-resolution mass spectrometry confirms the molecular weight and provides information about fragmentation patterns.
For example, AS1940477, a tetrahydropyrazolopyrimidine derivative, acts as a potent p38 MAP kinase inhibitor, effectively blocking the production of pro-inflammatory cytokines like IL-1β, TNFα, and IL-6 [ [] ]. This suggests that structural analogs, potentially including 6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one, could also interact with similar targets involved in inflammatory pathways.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2